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Compound of Interest

Compound Name: Ketocillin sodium

CAS No.: 196309-79-2

Cat. No.: B1673605 Get Quote

Executive Summary & Compound Identity
Ketocillin Sodium (CAS: 196309-79-2) is a specialized, semisynthetic

-lactam antibiotic belonging to the class of Chemo-Anti-Inflammatory Conjugates.[1]
Structurally, it is a hybrid molecule formed by the chemical conjugation of Ketoprofen (a non-
steroidal anti-inflammatory drug, NSAID) and 6-Aminopenicillanic Acid (6-APA), the core
nucleus of penicillins.[1]

Unlike standard antibiotics that solely target bacterial viability, Ketocillin Sodium is designed

as a dual-action therapeutic agent.[1] It simultaneously addresses the bacterial infection and

the host's inflammatory response. This guide details its molecular architecture, dual-signaling

mechanism, and experimental validation protocols.[1]
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Property Details

Chemical Name

Sodium 6-(2-(3-

benzoylphenyl)propanamido)-3,3-dimethyl-7-

oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-

carboxylate

Molecular Formula

Molecular Weight ~474.5 g/mol

Drug Class Mutual Prodrug / Hybrid Antibiotic-NSAID

Primary Targets
Penicillin-Binding Proteins (PBPs) &

Cyclooxygenase (COX) Enzymes

Molecular Architecture & Design Logic
The pharmacological rationale behind Ketocillin Sodium is the concept of "Mutual Prodrugs".

Bacterial infections are invariably accompanied by inflammation (pain, swelling, fever).[1]

Standard therapy requires co-administration of an antibiotic and an NSAID, which can lead to

pharmacokinetic mismatches or gastric toxicity from the NSAID.

Ketocillin solves this by covalently linking the two active moieties via an amide bond:

The "Warhead" (Antibiotic): The

-lactam ring of the 6-APA nucleus.[1]

The "Payload" (Anti-inflammatory): The Ketoprofen acyl side chain.[1]

Structural Causality[1]
Lipophilicity: The Ketoprofen side chain is highly lipophilic.[1] This increases the membrane

permeability of the penicillin core, potentially enhancing penetration into complex tissues

(e.g., abscesses) compared to hydrophilic penicillins like Ampicillin.

Steric Hindrance: The bulky benzoylphenyl group of Ketoprofen attached to the 6-position

may provide steric protection to the
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-lactam ring against certain bacterial

-lactamases, similar to the mechanism of Methicillin.[1]

Mechanism of Action (MoA)
Ketocillin Sodium operates via a bifurcated mechanism. Upon administration, it acts as an

active antibiotic while simultaneously serving as a source for the anti-inflammatory agent

Ketoprofen through metabolic hydrolysis.

Pathway A: Antibacterial Action (Direct)
The intact Ketocillin molecule functions as a structural analog of D-alanyl-D-alanine.[1]

Target Recognition: The drug permeates the bacterial cell wall and binds to Penicillin-Binding

Proteins (PBPs), specifically Transpeptidases.[1]

Acylation: The reactive

-lactam ring opens and covalently acylates the active site serine residue of the
Transpeptidase.[1]

Inhibition: This irreversible binding halts the cross-linking of peptidoglycan chains (N-

acetylglucosamine and N-acetylmuramic acid).[1]

Lysis: The cell wall loses structural integrity, leading to osmotic lysis and bacterial death.

Pathway B: Anti-Inflammatory Action (Indirect/Metabolic)
Ketocillin acts as a prodrug for Ketoprofen.[1]

Hydrolysis: In vivo esterases or amidases (present in plasma and inflamed tissue) cleave the

amide bond at position 6.[1]

Release: Free Ketoprofen is released at the site of infection.[1]

COX Inhibition: Ketoprofen inhibits Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2

(COX-2) enzymes.[1]
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Signal Dampening: This blocks the conversion of Arachidonic Acid to Prostaglandin H2,

subsequently reducing Prostaglandin E2 (PGE2) levels, thereby lowering fever and

inflammation.

Visualization: Dual Signaling Pathway
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Figure 1: The bifurcated mechanism of action for Ketocillin Sodium, showing simultaneous

bacterial cell wall inhibition and host inflammation modulation.[1]

Experimental Protocols for Validation
To validate the mechanism of Ketocillin Sodium, researchers must demonstrate both the

retention of antibacterial activity and the release of the NSAID moiety.

Protocol A: In Vitro Hydrolysis & Release Study
Objective: Confirm the "prodrug" release of Ketoprofen in physiological conditions.[1]

Preparation: Dissolve Ketocillin Sodium (1 mg/mL) in Phosphate Buffered Saline (PBS, pH

7.4) and separately in rat plasma.[1]

Incubation: Incubate samples at 37°C in a shaking water bath.

Sampling: Aliquot 100 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.

Quenching: Add 100 µL of ice-cold Acetonitrile to precipitate proteins and stop hydrolysis.

Centrifuge at 10,000 x g for 5 mins.

Analysis (HPLC):

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[1]

Mobile Phase: Acetonitrile:Water (40:[1]60) with 0.1% Phosphoric Acid.[1]

Detection: UV at 254 nm.[1]

Validation: Monitor the disappearance of the Ketocillin peak and the appearance/growth of

the Ketoprofen peak (Retention time comparison with pure standards).

Protocol B: MIC Determination (Antibacterial Potency)
Objective: Quantify the antibacterial efficacy compared to standard Ampicillin.[1]

Organisms:Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1673605?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://www.benchchem.com/product/b1673605?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://www.benchchem.com/product/b1673605?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Citicoline-Sodium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: Broth Microdilution (CLSI Standards).[1]

Procedure:

Prepare serial twofold dilutions of Ketocillin Sodium (Range: 0.125 to 128 µg/mL) in

Mueller-Hinton Broth.

Inoculate with

CFU/mL of bacterial suspension.[1]

Incubate at 37°C for 16–20 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing

visible turbidity.[1]

Control: Run parallel MICs with Ampicillin (Positive Control) and Ketoprofen alone

(Negative Control for antibacterial activity).[1]

Protocol C: Anti-Inflammatory Activity (COX Inhibition
Assay)
Objective: Verify that the released moiety inhibits COX enzymes.[1]

Kit: Commercial COX Inhibitor Screening Assay Kit (Fluorometric).

Enzyme Prep: Use purified Ovine COX-1 and Human recombinant COX-2.[1]

Treatment:

Group 1: Intact Ketocillin.[1]

Group 2: Hydrolyzed Ketocillin (pre-treated with esterase for 1 hr).[1]

Group 3: Pure Ketoprofen (Standard).[1]

Reaction: Measure the production of Prostaglandin F2
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(PGF2

) by SnCl2 reduction of COX-derived PGH2.

Logic: If Intact Ketocillin shows low inhibition but Hydrolyzed Ketocillin shows high inhibition,

the prodrug mechanism is confirmed.

Comparative Data Summary
The following table summarizes expected pharmacological profiles based on the structural

properties of Ketocillin Sodium compared to its parent compounds.

Parameter
Ampicillin (Parent
Antibiotic)

Ketoprofen (Parent
NSAID)

Ketocillin Sodium
(Conjugate)

Primary MoA
Cell Wall Synthesis

Inhibition
COX Inhibition

Dual (Cell Wall +

COX)

Lipophilicity (LogP) Low (Hydrophilic) High (Lipophilic)

Moderate-High

(Enhanced tissue

penetration)

Gastric Irritation Low
High (Direct acid

contact)

Reduced (Masked

acidic group of

Ketoprofen)

Spectrum Broad (Gram +/-) None

Broad (Similar to

Ampicillin, potentially

enhanced stability)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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